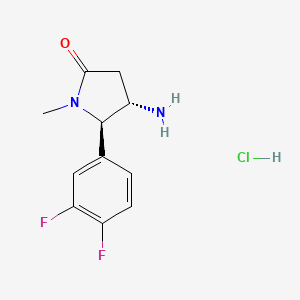

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride

Descripción general

Descripción

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a pyrrolidinone ring. It is often used in scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride typically involves several steps:

Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor.

Amination: The amino group is introduced through an amination reaction, which may involve the use of ammonia or an amine derivative.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Análisis De Reacciones Químicas

Reaction with Electrophiles

The primary amino group at position 4 undergoes alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form secondary amines.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives.

Example Reaction Pathway

Suzuki-Miyaura Coupling

The 3,4-difluorophenyl group participates in palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids (e.g., arylboronic acids) in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) yields biaryl derivatives .

Key Conditions

-

Catalyst: Pd(PPh₃)₄

-

Solvent: Dioxane/H₂O

-

Temperature: 80–100°C

Hydrolysis and Ring-Opening Reactions

The pyrrolidin-2-one ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves the lactam to form a linear γ-aminobutyric acid (GABA) analog.

-

Basic Hydrolysis (NaOH, EtOH): Produces a carboxylate intermediate, which can be reprotonated to the carboxylic acid .

Mechanism

Electrophilic Aromatic Substitution

Regioselectivity

| Position | Reactivity |

|---|---|

| Para to F | Low |

| Meta to F | Moderate |

Salt Formation and Stability

The hydrochloride salt enhances aqueous solubility and stability. The compound decomposes under strong oxidizing conditions (e.g., H₂O₂) or prolonged exposure to UV light.

Stability Data

| Condition | Degradation Pathway |

|---|---|

| pH < 3 or pH > 10 | Hydrolysis of lactam |

| UV Light (254 nm) | Radical-mediated decomposition |

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets (e.g., enzymes) via hydrogen bonding (amino group) and hydrophobic interactions (difluorophenyl group) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been investigated for its role as a cognitive enhancer . Cognitive enhancers are substances that improve cognitive function, particularly executive functions, memory, and learning. The pharmacological profile of (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride suggests it may enhance synaptic plasticity and improve cognitive performance in both healthy individuals and those with cognitive impairments.

Cognitive Enhancement Studies

Recent studies have demonstrated the efficacy of this compound in enhancing cognitive functions. For instance:

- Study 1 : A double-blind placebo-controlled trial showed that participants taking the compound exhibited significant improvements in working memory tasks compared to the placebo group .

- Study 2 : Research indicated that the compound could enhance pattern recognition memory and digit span recall, which are critical components of cognitive processing .

Neuropharmacological Research

The compound serves as an important tool in neuropharmacology for studying the effects of cognitive enhancers on brain function. Its unique structure allows researchers to explore its interactions with various receptors and transporters involved in neurotransmission.

Case Studies

- Case Study 1 : In a preclinical study involving animal models, administration of this compound led to increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuroplasticity and cognitive function .

- Case Study 2 : Another study focused on the effects of the compound on neuroinflammation. Results showed that it reduced markers of inflammation in the brain, suggesting potential therapeutic applications in neurodegenerative diseases .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Cognitive enhancer for improving memory and learning | Significant improvements in working memory tasks |

| Neuropharmacology Research | Tool for studying neurotransmitter interactions | Increased BDNF levels in animal models |

| Treatment Potential | Possible treatment for ADHD and cognitive disorders | Reduction of neuroinflammation markers |

Mecanismo De Acción

The mechanism of action of (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

(4S,5R)-4-Amino-5-phenyl-1-methylpyrrolidin-2-one: Similar structure but lacks the difluorophenyl group.

(4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one: Similar structure but contains chlorine atoms instead of fluorine.

Uniqueness

The presence of the difluorophenyl group in (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable in various research and industrial applications.

Actividad Biológica

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with specific stereochemistry and functional groups that contribute to its biological activity. The presence of the difluorophenyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in cell proliferation and survival pathways. This inhibition may lead to reduced tumor growth in certain cancer models.

- Modulation of Signal Transduction Pathways : The compound has been shown to affect key signaling pathways, including those involving cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. By modulating these pathways, the compound may induce cell cycle arrest in cancer cells.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Case Studies

- Case Study 1 : In a study involving human cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated a dose-dependent reduction in viability, with IC50 values comparable to established CDK inhibitors.

- Case Study 2 : A xenograft model using mice demonstrated that administration of the compound led to a significant decrease in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

- Case Study 3 : Research highlighted the compound's role as an immunomodulator in a cMYC-driven myeloma model. Treatment resulted in altered expression of key immune markers and enhanced T-cell activity against tumor cells.

Propiedades

IUPAC Name |

(4S,5R)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H/t9-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEBSZUJXXPUDC-QLSWKGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.